molecular formula C23H20ClN3O2S2 B2998699 4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1207013-89-5

4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2998699
M. Wt: 470
InChI Key: XKZIODNMVSASCN-UHFFFAOYSA-N
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Description

The compound “4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. This core is substituted at various positions with a benzylamino group, an ethoxypropyl group, and a carboxamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyrazolo[3,4-b]pyridine core. The exact synthetic route would depend on the specific reactions used to introduce each functional group and the order in which they are introduced.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[3,4-b]pyridine core and the carboxamide group could potentially allow for hydrogen bonding, which could affect the compound’s physical and chemical properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The benzylamino group could potentially participate in reactions involving the nitrogen atom, such as acid-base reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules.


Scientific Research Applications

Synthesis and Characterization

Research in the field of synthetic chemistry often focuses on the synthesis, functionalization, and characterization of pyrazolo[3,4-b]pyridine derivatives due to their diverse potential applications. For instance, Yıldırım et al. (2005) detailed experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, highlighting the synthesis process and mechanistic insights through spectroscopic methods (Yıldırım, Kandemirli, & Demir, 2005). This study underscores the importance of structural determination and theoretical analysis in understanding the reactions involved in creating pyrazolo[3,4-b]pyridine derivatives.

Anticancer and Anti-inflammatory Applications

The synthesis of novel pyrazolo[3,4-d]pyrimidines and related compounds has been investigated for their biological activities, including anticancer and anti-inflammatory effects. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines demonstrating cytotoxic activities against various human cancer cell lines, illustrating the therapeutic potential of these compounds (Rahmouni et al., 2016). Additionally, Abu‐Hashem et al. (2020) explored the synthesis of derivatives incorporating the thiazolo[3,2-a]benzimidazole moiety, exhibiting significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These studies highlight the potential of pyrazolo[3,4-b]pyridine derivatives in developing new therapeutic agents.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it. These would need to be determined through laboratory testing and analysis.


Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry, and optimizing its synthesis to make it more efficient and cost-effective. Further studies could also investigate its physical and chemical properties in more detail.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and specific analysis, more information or experimental data would be needed. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-3-27-22(29)21-18(12-19(31-21)15-8-5-4-6-9-15)26-23(27)30-13-20(28)25-17-11-7-10-16(24)14(17)2/h4-12H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZIODNMVSASCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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